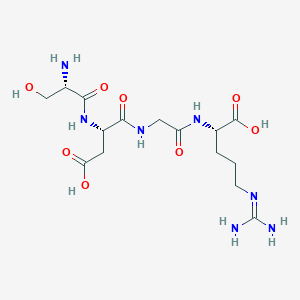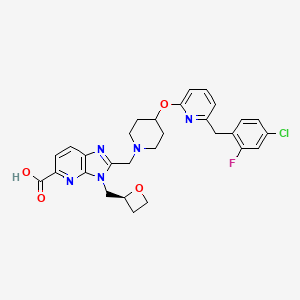
Xanthosine 5'-monophosphate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthosine 5’-monophosphate (sodium salt) is a compound that plays a crucial role in purine metabolism. It is an intermediate in the biosynthesis of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . The compound is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase .
準備方法
Synthetic Routes and Reaction Conditions: Xanthosine 5’-monophosphate (sodium salt) can be synthesized through the reaction of xanthosine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods: Industrial production of xanthosine 5’-monophosphate (sodium salt) involves the fermentation of microorganisms that produce inosine-5’-monophosphate, which is then converted to xanthosine 5’-monophosphate by the action of inosine monophosphate dehydrogenase .
化学反応の分析
Types of Reactions: Xanthosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert it to inosine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used.
Major Products:
Oxidation: Xanthine derivatives.
Reduction: Inosine derivatives.
Substitution: Various substituted xanthosine derivatives.
科学的研究の応用
Xanthosine 5’-monophosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: The compound is essential for studying purine metabolism and nucleotide biosynthesis.
作用機序
Xanthosine 5’-monophosphate (sodium salt) exerts its effects by participating in the purine nucleotide biosynthesis pathway. It is converted to guanosine monophosphate by the enzyme guanosine monophosphate synthetase. This conversion is crucial for the synthesis of DNA, RNA, and glycoproteins. The molecular targets include enzymes involved in nucleotide biosynthesis, such as inosine monophosphate dehydrogenase and guanosine monophosphate synthetase .
類似化合物との比較
Inosine-5’-monophosphate: A precursor in the biosynthesis of xanthosine 5’-monophosphate.
Guanosine-5’-monophosphate: A product formed from xanthosine 5’-monophosphate.
Adenosine-5’-monophosphate: Another nucleotide involved in purine metabolism.
Uniqueness: Xanthosine 5’-monophosphate (sodium salt) is unique due to its role as an intermediate in the biosynthesis of guanosine monophosphate. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
分子式 |
C10H11N4Na2O9P |
|---|---|
分子量 |
408.17 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
QQPVYRBCIRHGSZ-LGVAUZIVSA-L |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


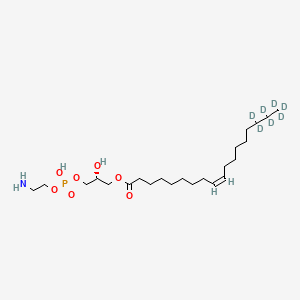
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)

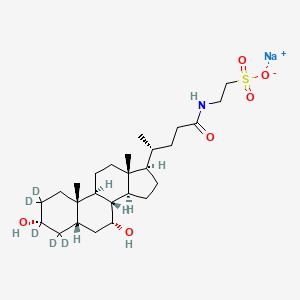

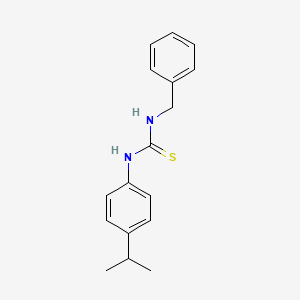
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

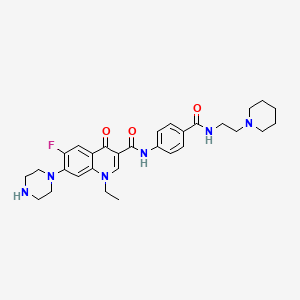
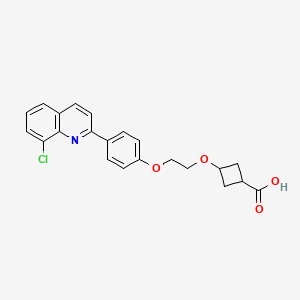
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
